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molecular formula C11H18N2O B8518581 3-(aminomethyl)-4-(sec-butyl)-6-methylpyridin-2(1H)-one

3-(aminomethyl)-4-(sec-butyl)-6-methylpyridin-2(1H)-one

Cat. No. B8518581
M. Wt: 194.27 g/mol
InChI Key: SYJIGABLKMXEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018382B2

Procedure details

To a suspension of Raney Ni (10 g) in methanol (50 mL) was added 4-sec-butyl-1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile (7 g, 36.8 mmol) followed by methanolic ammonia (200 mL) and the resulting reaction mixture was stirred at room temperature under hydrogen pressure (80 psi) for 18 h. The reaction mixture was filtered through Celite pad and washed with methanol (250 mL). The filtrate was concentrated under reduced pressure to afford the crude product (7 g). The reaction was repeated again under same condition. The crude products were combined and purified by silica gel chromatography (eluent: 8% MeOH in CHCl3, spiked with NH3) and the obtained solid was triturated with diethyl ether (50 mL) and dried under vacuum to afford the title compound as yellow solid (3.5 g, 28%). 1H NMR (DMSO-d6, 400 MHz): δ 0.809-0.774 (t, 3H, J=6.8 Hz), 1.113-1.097 (d, 3H, J=6.4 Hz), 1.504-1.468 (t, 2H, J=7.2 Hz), 2.184 (s, 3H), 2.839-2.822 (d, 1H, J=6.8 Hz), 3.822 (s, 2H), 6.059 (s, 1H), 8.315 (bs, 2H); LCMS (ES+) m/z=195.22 (M+H)
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 g
Type
catalyst
Reaction Step Four
Yield
28%

Identifiers

REACTION_CXSMILES
[CH:1]([C:5]1[CH:10]=[C:9]([CH3:11])[NH:8][C:7](=[O:12])[C:6]=1[C:13]#[N:14])([CH2:3][CH3:4])[CH3:2].N>CO.[Ni]>[CH:1]([C:5]1[CH:10]=[C:9]([CH3:11])[NH:8][C:7](=[O:12])[C:6]=1[CH2:13][NH2:14])([CH2:3][CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(CC)C1=C(C(NC(=C1)C)=O)C#N
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
N
Step Three
Name
crude products
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under hydrogen pressure (80 psi) for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite pad
WASH
Type
WASH
Details
washed with methanol (250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product (7 g)
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (eluent: 8% MeOH in CHCl3, spiked with NH3)
CUSTOM
Type
CUSTOM
Details
the obtained solid was triturated with diethyl ether (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(CC)C1=C(C(NC(=C1)C)=O)CN
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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